molecular formula C20H18N4O4 B2763029 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 903329-54-4

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No.: B2763029
CAS No.: 903329-54-4
M. Wt: 378.388
InChI Key: FRRMBLTVIPJOCJ-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and a suitable halogenated precursor.

    Coupling Reaction: The final step involves coupling the indole derivative with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-2-(piperazin-1-yl)ethane-1,2-dione: Lacks the nitrophenyl group, which may alter its pharmacological profile.

    1-(1H-indol-3-yl)-2-[4-(phenyl)piperazin-1-yl]ethane-1,2-dione: Contains a phenyl group instead of a nitrophenyl group, potentially affecting its reactivity and biological activity.

Uniqueness

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is unique due to the presence of the nitrophenyl group, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(17-13-21-18-4-2-1-3-16(17)18)20(26)23-11-9-22(10-12-23)14-5-7-15(8-6-14)24(27)28/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRMBLTVIPJOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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